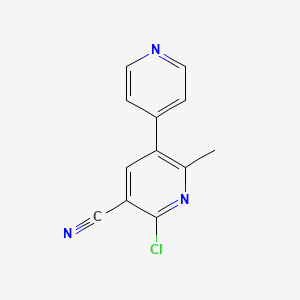

6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile

Description

Bipyridine Compounds: Historical Context and Classification

Bipyridines constitute a fundamental family of organic compounds characterized by two pyridyl rings connected through various linking positions, with the general formula (C5H4N)2. The historical development of bipyridine chemistry traces back to the late 19th century, with 2,2'-bipyridine being first discovered in 1888, marking the beginning of over a century of intensive research into these versatile heterocyclic systems. The early years of bipyridine chemistry, spanning from 1888 to 1939, established the foundation for understanding these compounds' coordination chemistry and analytical applications, with many of the "simple" complexes reported in early literature subsequently shown to have more complex structures than initially understood.

The bipyridine family encompasses six distinct isomers, each differentiated by the connectivity pattern between the pyridine rings. Among these, 2,2'-bipyridine gained prominence as one of the most widely used ligands in coordination chemistry, celebrated for its ability to form stable chelating complexes with transition metal ions. The 4,4'-bipyridine isomer found particular significance in the development of herbicides, most notably serving as a precursor to paraquat through quaternization reactions. The 3,4'-bipyridine family, to which 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile belongs, represents a less extensively studied but equally important class of compounds with unique connectivity patterns that influence their chemical and biological properties.

The classification of bipyridines extends beyond simple isomerism to encompass various substitution patterns and functional group modifications. The incorporation of electron-withdrawing groups such as chlorine and cyano substituents, along with electron-donating methyl groups, creates compounds with tunable electronic properties suitable for specialized applications. This structural diversity has enabled the development of bipyridine derivatives for applications ranging from coordination polymers to pharmaceutical intermediates, establishing these compounds as versatile building blocks in modern synthetic chemistry.

Molecular Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service (CAS) number 84884-31-1, providing an unambiguous registry number for this specific compound. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-chloro-2-methyl-[3,4'-bipyridine]-5-carbonitrile, which precisely describes the substitution pattern and connectivity. Alternative nomenclature systems describe the compound as 2-chloro-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile, emphasizing the connectivity between the pyridine rings and the specific positioning of functional groups.

The molecular formula C12H8ClN3 indicates the presence of twelve carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms. The molecular weight of 229.67 grams per mole reflects the contribution of the chlorine substituent and the extended aromatic system. The MDL number MFCD09800591 serves as an additional unique identifier in chemical databases, facilitating accurate literature searching and compound identification.

| Property | Value | Source |

|---|---|---|

| CAS Number | 84884-31-1 | |

| Molecular Formula | C12H8ClN3 | |

| Molecular Weight | 229.67 g/mol | |

| IUPAC Name | 6-chloro-2-methyl-[3,4'-bipyridine]-5-carbonitrile | |

| MDL Number | MFCD09800591 |

The SMILES (Simplified Molecular Input Line Entry System) notation N#CC1=C(Cl)N=C(C)C(C2=CC=NC=C2)=C1 provides a linear representation of the molecular structure, enabling computational analysis and database searching. The InChI (International Chemical Identifier) code InChI=1S/C12H8ClN3/c1-8-11(9-2-4-15-5-3-9)6-10(7-14)12(13)16-8/h2-6H,1H3 offers another standardized method for representing the compound's structure with explicit hydrogen atom positions.

Structural Features of this compound

The structural architecture of this compound incorporates a 3,4'-bipyridine framework with three distinct substituents that significantly influence its chemical properties and reactivity patterns. The bipyridine core consists of two pyridine rings connected through a carbon-carbon bond between the 3-position of one ring and the 4'-position of the second ring, creating an asymmetric connectivity pattern that distinguishes it from the more commonly studied 2,2'- and 4,4'-bipyridine isomers.

The chlorine atom positioned at the 6-position serves as an electron-withdrawing substituent that significantly affects the electronic distribution within the pyridine ring system. This electron-withdrawing effect increases the electrophilicity of the aromatic system and influences the compound's coordination behavior and reactivity towards nucleophilic substitution reactions. The positioning of chlorine adjacent to the nitrogen atom in the pyridine ring creates additional steric considerations that may influence molecular conformations and intermolecular interactions.

The methyl group at the 2-position provides a contrasting electron-donating effect that partially counterbalances the electron-withdrawing influence of the chlorine and cyano substituents. This methyl substitution creates steric bulk near the nitrogen atom, potentially affecting the compound's ability to participate in coordination reactions or hydrogen bonding interactions. The electron-donating nature of the methyl group also influences the basicity of the nitrogen atoms within the bipyridine system.

The cyano group (-CN) at the 5-position represents one of the strongest electron-withdrawing functional groups, significantly reducing electron density throughout the aromatic system. This cyano substitution not only affects electronic properties but also provides a potential site for further chemical transformations, as nitrile groups can undergo various reactions including hydrolysis to carboxylic acids or reduction to primary amines. The positioning of the cyano group creates additional opportunities for intermolecular interactions through dipole-dipole associations.

| Position | Substituent | Electronic Effect | Chemical Significance |

|---|---|---|---|

| 2 | Methyl (-CH3) | Electron-donating | Increased basicity, steric hindrance |

| 5 | Cyano (-CN) | Electron-withdrawing | Reduced electron density, reactivity site |

| 6 | Chlorine (-Cl) | Electron-withdrawing | Enhanced electrophilicity, leaving group |

| 3-4' | Bipyridine bridge | Aromatic system | Coordination sites, conjugation |

The predicted physical properties reflect the compound's structural characteristics, with a melting point range of 155-157°C indicating significant intermolecular forces and structural stability. The predicted boiling point of 380.3±42.0°C and density of 1.32±0.1 g/cm³ are consistent with the compound's molecular weight and aromatic character. The predicted pKa value of 2.43±0.10 indicates reduced basicity compared to unsubstituted pyridines, reflecting the combined electron-withdrawing effects of the chlorine and cyano substituents.

Significance in Heterocyclic Chemistry Research

This compound represents a significant advancement in heterocyclic chemistry research, particularly within the context of developing sophisticated nitrogen-containing building blocks for various applications. The compound exemplifies the principle of structure-property relationships in heterocyclic chemistry, where strategic placement of functional groups creates materials with precisely tuned electronic and steric properties suitable for specialized applications. This level of structural control has become increasingly important in modern synthetic chemistry, where subtle modifications can dramatically alter compound behavior and utility.

The research significance of this compound extends to its role as a potential ligand in coordination chemistry, where the bipyridine framework provides two nitrogen donor atoms capable of chelating metal centers. The presence of additional functional groups creates opportunities for secondary coordination interactions or hydrogen bonding that could stabilize particular coordination geometries or create supramolecular architectures. Recent advances in bipyridine coordination chemistry have demonstrated that even minor structural modifications can lead to dramatically different coordination behavior and resulting complex properties.

Within the broader context of heterocyclic chemistry research, this compound serves as an example of the sophisticated molecular architectures achievable through modern synthetic methods. The compound's synthesis involves multiple functional group transformations and regioselective substitution reactions that demonstrate the current capabilities of heterocyclic synthesis. Such compounds often serve as intermediates in the synthesis of more complex structures or as building blocks for materials with specific electronic or optical properties.

The compound's significance is further enhanced by its potential applications in pharmaceutical research, where bipyridine derivatives have shown promise as therapeutic agents. The 3,4'-bipyridine framework appears in several clinically relevant compounds, including inamrinone and milrinone, which are used for treating congestive heart failure through phosphodiesterase inhibition. While this compound itself may not have direct therapeutic applications, its structural features could provide insights for designing new pharmaceutical agents with improved properties.

The research importance of this compound also lies in its potential role in materials science applications, where bipyridine derivatives have found use in creating coordination polymers, metal-organic frameworks, and other advanced materials. The combination of coordination sites provided by the nitrogen atoms and the electronic properties modified by the substituents could enable the creation of materials with specific conductivity, optical, or magnetic properties. Such applications represent the cutting edge of materials chemistry, where molecular design principles are used to create bulk materials with desired macroscopic properties.

Properties

IUPAC Name |

2-chloro-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c1-8-11(9-2-4-15-5-3-9)6-10(7-14)12(13)16-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBXLQVADBWCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545811 | |

| Record name | 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84884-31-1 | |

| Record name | 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile typically involves the following steps:

Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Introduction of the Methyl Group: Methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanogen bromide or sodium cyanide

Industrial Production Methods

Industrial production of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile is , with a molecular weight of approximately 215.64 g/mol. The compound features a bipyridine structure with a chlorine atom at the 6th position and a cyano group at the 5th position, which significantly influences its chemical reactivity and biological activity.

Applications in Pharmaceuticals

1. Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in reactions that lead to the formation of complex pharmaceutical agents. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

2. Anticancer Activity

Recent research indicates that derivatives of bipyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The presence of electron-withdrawing groups, such as chlorine, enhances the antiproliferative activity of these compounds .

Case Study:

In a study evaluating thiazole-pyridine hybrids, one compound demonstrated superior anti-breast cancer efficacy compared to standard treatments, suggesting that modifications of bipyridine derivatives can lead to promising anticancer agents .

Applications in Materials Science

1. Coordination Chemistry

The ability of this compound to form stable complexes makes it valuable in coordination chemistry. It acts as a chelating ligand for various metal centers, facilitating the development of new materials with enhanced properties.

2. Catalysis

This compound has been explored for its potential role in catalysis, particularly in reactions involving metal complexes. Its structural characteristics allow it to stabilize metal ions effectively, which is crucial for catalytic processes .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

Key Compounds :

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile Substituents: Methyl groups at positions 1 and 2, oxo (=O) at position 6. Crystallography: Forms distinct hydrogen-bonded chains via N–H···O interactions in its hydrobromide monohydrate salt. The free base exhibits a planar bipyridine core with a C(2)–C(1)–C(1')–C(2') torsion angle of -3.3° .

6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile hydrogen bromide

- Substituents : Oxo (=O) at position 6, HBr salt.

- Crystallography : Triclinic system (space group P1), with intermolecular N–H···Br and N–H···O bonds stabilizing the lattice .

3-Bromo-6-chloro-2,2'-bipyridine-5-carbonitrile

- Substituents : Bromo (-Br) at position 3, chloro (-Cl) at 6.

- Properties : Higher molecular weight (294.53 g/mol) and XLogP3 (2.9) compared to the target compound, suggesting increased lipophilicity .

4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile Substituents: Methoxy (-OCH₃) at position 6, 4-chlorophenyl at position 4. Crystallography: Monoclinic system (P2₁), with a β angle of 106.9°, stabilized by π-π stacking (average C···C distance: 3.5 Å) .

Comparison Table :

Functional and Reactivity Differences

- Coordination Chemistry: The ligand 2-methyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile (modbc) forms stable coordination polymers with Zn(II) and Cd(II), leveraging its nitrile and pyridyl N-donor sites .

- Synthetic Routes :

- Biological Activity :

- Derivatives like 2-alkylthio-6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile exhibit antiviral activity against HSV-1, highlighting the role of sulfur substituents in bioactivity . The target compound’s chloro and nitrile groups may confer distinct pharmacological properties.

Biological Activity

6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on various research studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bipyridine core with a chloro and a cyano group, which are critical for its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Testing : In vitro studies assessed the compound's effects on cell viability in human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were compared with standard chemotherapeutic agents like cisplatin. Results indicated that this compound exhibited comparable or superior cytotoxicity against these cell lines (Table 1) .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | X | Cisplatin | Y |

| HCT-116 | X | Cisplatin | Y |

| HeLa | X | Cisplatin | Y |

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated. The compound showed activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated potent antibacterial activity with MIC values ranging from 25 to 100 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Methicillin-resistant S. aureus | 100 |

| Escherichia coli | 75 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Study on Anticancer Properties

In a recent study, researchers synthesized various derivatives of bipyridine compounds to evaluate their anticancer properties. Among these, this compound was highlighted for its ability to inhibit tumor growth in xenograft models . The study demonstrated that the compound effectively reduced tumor size in mice when administered at specific dosages.

Study on Antimicrobial Efficacy

Another significant study focused on the antimicrobial activity of this compound against resistant bacterial strains. The results confirmed that it could serve as a potential lead compound for developing new antibiotics targeting MRSA .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl and chloro substituents via characteristic shifts (e.g., δ 2.5 ppm for methyl groups).

- X-ray Crystallography : Resolves bipyridine conformation and bond angles, as demonstrated for analogous compounds like 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities.

Advanced Research Focus

Synchrotron-based crystallography enhances resolution for studying weak interactions (e.g., C–H···N bonds). Pair differential scanning calorimetry (DSC) with IR to correlate melting points (e.g., 89–91°C for related nitriles) with purity .

How can computational modeling predict the reactivity and interaction of this compound with biological targets?

Q. Advanced Research Focus

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases), leveraging InChI keys and 3D conformers .

- MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales.

- QSAR Models : Correlate substituent effects (e.g., chloro vs. methoxy) with bioactivity trends observed in structurally similar pyridinecarbonitriles .

What strategies resolve contradictions in reported biological activities of structurally analogous pyridinecarbonitriles?

Q. Advanced Research Focus

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based).

- Structural Benchmarking : Overlay crystallographic data of analogs to identify critical substituents (e.g., chloro at position 6 enhances antifungal activity) .

- Dose-Response Replication : Re-test disputed compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Purification Bottlenecks : Replace column chromatography with high-throughput crystallization (e.g., anti-solvent addition).

- Byproduct Mitigation : Use inline FTIR to monitor intermediates and optimize quenching steps (e.g., controlled ice-water addition to prevent hydrolysis) .

How do steric and electronic effects of the methyl and chloro substituents influence the compound’s reactivity?

Q. Basic Research Focus

- Steric Effects : The 2-methyl group hinders nucleophilic attack at the adjacent pyridine ring.

- Electronic Effects : The 6-chloro substituent withdraws electron density, polarizing the carbonitrile group for electrophilic reactions (e.g., nucleophilic aromatic substitution) .

Advanced Research Focus

Electron localization function (ELF) maps derived from DFT calculations quantify charge distribution, guiding regioselective modifications .

What methodologies validate the stability of this compound under physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and hepatic microsomes to identify degradation pathways (e.g., hydrolysis of the carbonitrile group).

- LC-MS/MS Monitoring : Track parent compound and metabolites over 24-hour incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.